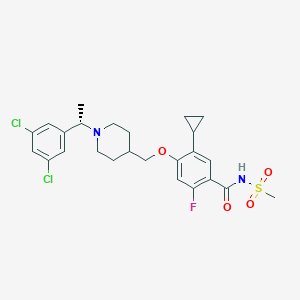![molecular formula C33H30O7 B11928795 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid is a tricarboxylic aromatic compound known for its unique structure and properties. This compound is often used in the synthesis of low molecular weight semiconductors, dendritic polymers, metal-organic frameworks (MOFs), and porous coordination polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps :
Starting Material: 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water bath at 170°C for 24 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly alkaline pH.
Acidification: The solution is then acidified with hydrochloric acid (HCl) to precipitate the product.
Filtration and Drying: The solid product is filtered and dried under vacuum to obtain the final compound with a yield of approximately 76%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
化学反応の分析
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can modify the carboxyl groups to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) is commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized aromatic compounds, while reduction can yield alcohols or other reduced forms .
科学的研究の応用
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse effects. For example, in MOFs, the compound acts as a tritopic bridging ligand, facilitating gas storage, separation, and catalysis .
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Another tricarboxylic aromatic compound with similar applications in MOFs and coordination polymers.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Used in the synthesis of coordination polymers with applications in photocatalysis and sensing.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid is unique due to its hexoxyphenyl group, which imparts distinct properties such as enhanced solubility and reactivity compared to other similar compounds .
特性
分子式 |
C33H30O7 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid |
InChI |
InChI=1S/C33H30O7/c1-2-3-4-5-18-40-30-28(22-8-14-25(15-9-22)32(36)37)19-27(21-6-12-24(13-7-21)31(34)35)20-29(30)23-10-16-26(17-11-23)33(38)39/h6-17,19-20H,2-5,18H2,1H3,(H,34,35)(H,36,37)(H,38,39) |
InChIキー |
MHJMFSDAZPIAHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)


![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)


![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
